molecular formula C35H46O12 B12300462 Meliatoosenin I

Meliatoosenin I

Cat. No.: B12300462
M. Wt: 658.7 g/mol
InChI Key: BJKNIWWFUYSEEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Meliatoosenin I is a limonoid compound derived from the genus Melia, specifically from the plant Melia toosendan. Limonoids are a class of highly oxygenated triterpenoids known for their diverse biological activities, including anti-cancer, insecticidal, and anti-botulism effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Meliatoosenin I involves multiple steps, including the oxidation, reduction, and rearrangement of precursor molecules. The synthetic routes typically start with the extraction of limonoids from the fruits of Melia toosendan using solvents like ethanol. The extracted limonoids are then subjected to various chemical reactions to isolate this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction and purification processes. The fruits of Melia toosendan are harvested and processed to extract limonoids. Advanced chromatographic techniques are employed to purify this compound from the crude extract .

Chemical Reactions Analysis

Types of Reactions

Meliatoosenin I undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further studied for their biological activities .

Scientific Research Applications

Meliatoosenin I has a wide range of scientific research applications:

Mechanism of Action

Meliatoosenin I exerts its effects through multiple molecular targets and pathways. It interacts with cellular proteins and enzymes, leading to the inhibition of cancer cell proliferation and induction of apoptosis. The compound also exhibits anti-inflammatory and antioxidant properties, which contribute to its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Meliatoosenin I is unique due to its specific structural features and potent biological activities. Unlike other limonoids, it has a distinct molecular structure that contributes to its unique mode of action and therapeutic potential .

Properties

Molecular Formula

C35H46O12

Molecular Weight

658.7 g/mol

IUPAC Name

[19,20-diacetyloxy-6-(furan-3-yl)-8,18-dihydroxy-5,10,14-trimethyl-3-oxo-16,21-dioxahexacyclo[12.3.3.19,11.01,13.02,10.05,9]henicosan-15-yl] 2-methylbutanoate

InChI

InChI=1S/C35H46O12/c1-8-16(2)29(41)46-30-32(6)22-12-24-33(7)26(34(22,15-43-30)27(40)25(44-17(3)36)28(32)45-18(4)37)21(38)13-31(5)20(19-9-10-42-14-19)11-23(39)35(31,33)47-24/h9-10,14,16,20,22-28,30,39-40H,8,11-13,15H2,1-7H3

InChI Key

BJKNIWWFUYSEEL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)OC1C2(C3CC4C5(C(C3(CO1)C(C(C2OC(=O)C)OC(=O)C)O)C(=O)CC6(C5(O4)C(CC6C7=COC=C7)O)C)C)C

Origin of Product

United States

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